



Application Notes and Protocols: Statistical Analysis of LY3202626 Clinical Trial Data

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Compound of Interest		
Compound Name:	LY3202626	
Cat. No.:	B608741	Get Quote

Introduction

LY3202626 is an orally administered, potent small-molecule inhibitor of the β -site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2] BACE1 is the rate-limiting enzyme that initiates the production of amyloid- β (A β) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease (AD).[3][4] By inhibiting BACE1, **LY3202626** was developed to reduce the levels of A β peptides in the brain, thereby potentially slowing the progression of AD.[5] Despite showing robust reduction of A β in early trials, the development of **LY3202626** was discontinued.[5][6] A Phase II study, NAVIGATE-AD, was terminated early because an interim analysis showed a low probability of identifying a statistically significant benefit in slowing cognitive or functional decline.[1][7]

These notes provide a summary of the available quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Summary Table 1: In Vitro Potency and Selectivity of LY3202626

This table summarizes the in vitro inhibitory activity of **LY3202626** against BACE1, BACE2, and other proteases, as well as its effect in cellular assays.



Assay Type	Target/Cell Line	Parameter	Value	Reference
Enzyme Inhibition	Human BACE1	IC50	0.615 ± 0.101 nM	[2][8]
Enzyme Inhibition	Human BACE2	IC50	0.871 ± 0.241 nM	[2]
Enzyme Inhibition	Cathepsin D, Pepsin, Renin	IC50	> 14,000 nM	[2]
Cellular Activity	PDAPP Mouse Neuronal Cultures	EC ₅₀ (Aβ ₁₋₄₀ reduction)	0.275 ± 0.176 nM	[2][8]
Cellular Activity	PDAPP Mouse Neuronal Cultures	EC ₅₀ (Aβ _{1–42} reduction)	0.228 ± 0.244 nM	[2][8]

IC₅₀: Half maximal inhibitory concentration. EC₅₀: Half maximal effective concentration.

Table 2: Preclinical Pharmacodynamic Effects of LY3202626

This table details the in vivo effects of **LY3202626** on A β levels in animal models.

Species	Dose	Time Point	Matrix	Biomarke r	% Reductio n (Mean)	Referenc e
PDAPP Mice	3.0 mg/kg (oral)	3 hours	Cortical Tissue	C99	~65%	[2]
Beagle Dogs	1.5 mg/kg (oral)	9 hours	CSF	Аβ1-х	~80%	[2][8]

CSF: Cerebrospinal Fluid.



Table 3: Phase I Clinical Trial Pharmacodynamic Effects of LY3202626 in Humans

This table presents the results from the Phase I study, showing the reduction in $A\beta$ concentrations in healthy subjects and AD patients.

Dose Regimen	Duration	Matrix	Biomarker	% Reduction (Mean ± SD)	Reference
6 mg, once daily	14 days	CSF	Аβ1-40	75.7 ± 7.38 %	[8]
6 mg, once daily	14 days	CSF	Αβ1-42	73.1 ± 7.96 %	[2][8]
26 mg, once daily	14 days	CSF	Αβ ₁₋₄₀ / Αβ ₁₋₄₂	Many samples below LLOQ*	[8]

LLOQ: Lower Limit of Quantification.

Table 4: NAVIGATE-AD (Phase II) Study - Efficacy Outcomes at 52 Weeks

This table summarizes the primary and secondary efficacy outcomes from the terminated Phase II NAVIGATE-AD trial. There were no statistically significant differences between the **LY3202626** groups and placebo.[1][7]



Outcome Measure	Placebo (Change from Baseline)	LY3202626 3 mg (Change from Baseline)	LY3202626 12 mg (Change from Baseline)	p-value vs. Placebo	Reference
Flortaucipir PET (SUVR)	N/A	N/A	N/A	Not Statistically Significant	[1]
ADAS-Cog ₁₃	N/A	N/A	N/A	No Clinically Meaningful Difference	[1]
ADCS-iADL	N/A	N/A	N/A	No Clinically Meaningful Difference	[1]
iADRS	N/A	N/A	N/A	No Clinically Meaningful Difference	[1]

SUVR: Standardized Uptake Value Ratio. ADAS-Cog13: Alzheimer's Disease Assessment Scale-Cognitive subscale. ADCS-iADL: Alzheimer's Disease Cooperative Study-Instrumental Activities of Daily Living. iADRS: integrated Alzheimer's Disease Rating Scale. N/A: Specific values for change from baseline were not provided in the abstract.

Experimental Protocols Protocol 1: In Vitro BACE1 Inhibition Assay (Fluorescence Resonance Energy Transfer)

This protocol describes the method used to determine the in vitro potency of LY3202626.

- Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of **LY3202626** against purified recombinant human BACE1.
- Materials:



- Purified recombinant human BACE1 enzyme.
- A synthetic Fluorescence Resonance Energy Transfer (FRET) peptide substrate.
- LY3202626 compound series.
- Assay buffer and microplates.
- Procedure: a. Prepare serial dilutions of LY3202626 in the assay buffer. b. Add the BACE1 enzyme to the microplate wells. c. Add the LY3202626 dilutions to the wells and incubate for a predefined period. d. Initiate the enzymatic reaction by adding the FRET peptide substrate. e. Monitor the increase in fluorescence over time using a plate reader. Cleavage of the FRET substrate by BACE1 separates a fluorophore from a quencher, resulting in a fluorescent signal. f. Calculate the rate of reaction for each concentration of LY3202626. g. Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[2]

Protocol 2: Aβ Quantification in Clinical Samples (Immunoassay)

This protocol outlines the measurement of Aß levels in human plasma and CSF.

- Objective: To quantify the concentrations of $A\beta_{1-40}$ and $A\beta_{1-42}$ in samples from clinical trial participants.
- Materials:
 - Plasma and CSF samples collected from participants.
 - Validated immunoassay kits (e.g., INNO-BIA plasma Aβ forms assay or standard sandwich ELISA).
 - Luminex xMAP platform or ELISA plate reader.
- Procedure: a. Thaw frozen plasma or CSF samples on ice. b. Perform the immunoassay according to the manufacturer's instructions. For the Luminex-based assay, this involves incubating the samples with antibody-coupled beads specific for Aβ₁₋₄₀ and Aβ₁₋₄₂. c. Add



detection antibodies and a fluorescent reporter. d. Read the plate on the Luminex platform, which quantifies the amount of $A\beta$ bound to the beads. e. For ELISA, coat plates with a capture antibody, add samples, then a biotinylated reporter antibody, followed by a streptavidin-enzyme conjugate and substrate.[2] f. Generate a standard curve using known concentrations of synthetic $A\beta$ peptides. g. Calculate the $A\beta$ concentrations in the samples by interpolating their signals on the standard curve.[8]

Protocol 3: NAVIGATE-AD Phase II Clinical Trial Design

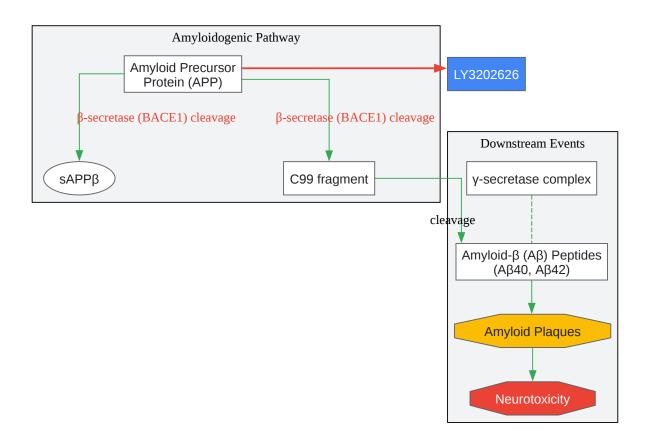
This protocol provides a high-level overview of the methodology for the NAVIGATE-AD study.

- Objective: To assess the effect of LY3202626 on the change in cerebral neurofibrillary tangle load, as measured by flortaucipir PET imaging, in patients with mild AD dementia.[1]
- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
- Participants: 316 patients diagnosed with mild Alzheimer's disease dementia.[1][7]
- Intervention:
 - Group 1: Placebo, administered orally once daily.
 - Group 2: LY3202626 (3 mg), administered orally once daily.
 - Group 3: LY3202626 (12 mg), administered orally once daily.
 - Treatment duration was planned for 52 weeks.[1]
- Outcome Measures:
 - Primary Outcome: Change from baseline to 52 weeks in cerebral tau load measured by flortaucipir PET.[1]
 - Secondary Outcomes: Changes in cognitive and functional scales, including ADAS-Cog₁₃,
 ADCS-iADL, and the composite iADRS score.[1]



Statistical Analysis: The primary analysis was planned to compare the change from baseline
in the flortaucipir PET signal between each LY3202626 dose group and the placebo group.
 Secondary efficacy measures were also to be compared. The study was terminated early
based on an interim analysis indicating a low probability of success.[1]

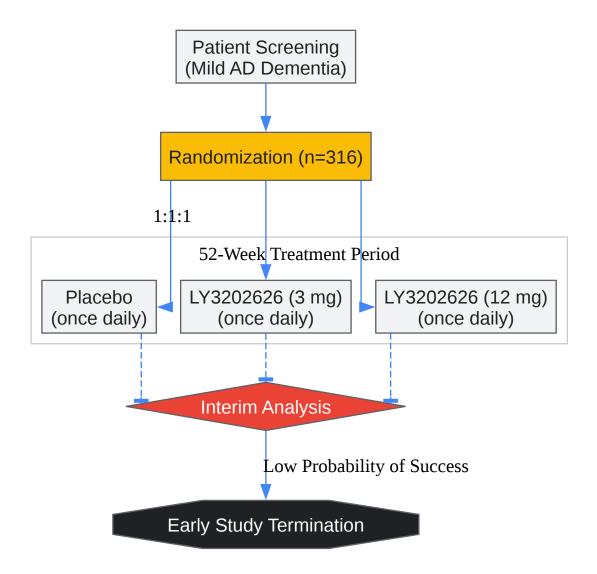
Mandatory Visualizations



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Caption: Amyloid-β signaling pathway and the inhibitory action of **LY3202626**.

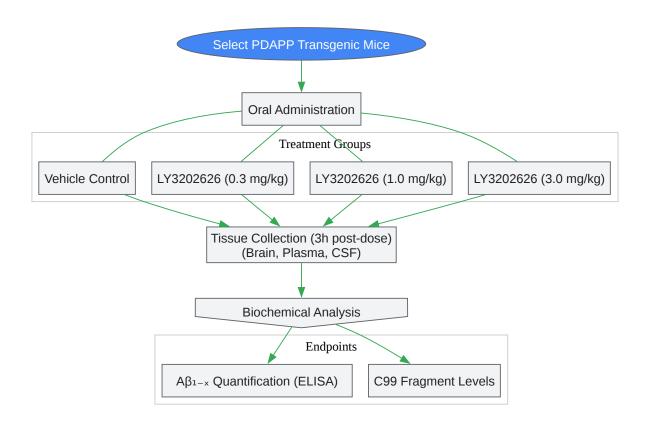




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Caption: Workflow diagram for the NAVIGATE-AD (Phase II) clinical trial.





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Caption: Preclinical experimental workflow for **LY3202626** in PDAPP mice.

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